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molecular formula C13H26O3 B1606599 Methyl 12-hydroxydodecanoate CAS No. 71655-36-2

Methyl 12-hydroxydodecanoate

Cat. No. B1606599
M. Wt: 230.34 g/mol
InChI Key: WVYBBOXJKXXXOY-UHFFFAOYSA-N
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Patent
US06022714

Procedure details

12-Hydroxydodecanoic acid (10.82 g, 50 mmol) was added to 3% HCl in CH3OH (210 ml). The reaction was stirred at 22° C. for 3.5 hours and concentrated on a rotary evaporator. The residue was taken up in ethyl acetate (200 ml) and washed with 1M K2CO3 (2×150 ml), and once with saturated aqueous NaCl (150 ml), dried over Na2SO4, concentrated and vacuum distilled to yield 10.3 g of methyl 12-hydroxydodecanoate in 90% yield; mp 33.5-35.0° C., 1H NMR (CDCl3) delta 3.66 (s, 3H), 3.62 (t, 2H), 2.88 (t, 2H), 1.28 (br s, 18H).
Quantity
10.82 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
210 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH:1][CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][C:13]([OH:15])=[O:14].Cl.[CH3:17]O>>[OH:1][CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][C:13]([O:15][CH3:17])=[O:14]

Inputs

Step One
Name
Quantity
10.82 g
Type
reactant
Smiles
OCCCCCCCCCCCC(=O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
210 mL
Type
reactant
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
22 °C
Stirring
Type
CUSTOM
Details
The reaction was stirred at 22° C. for 3.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated on a rotary evaporator
WASH
Type
WASH
Details
washed with 1M K2CO3 (2×150 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
once with saturated aqueous NaCl (150 ml), dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
DISTILLATION
Type
DISTILLATION
Details
vacuum distilled

Outcomes

Product
Details
Reaction Time
3.5 h
Name
Type
product
Smiles
OCCCCCCCCCCCC(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 10.3 g
YIELD: PERCENTYIELD 90%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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